molecular formula C25H30Cl2N2OS B8744730 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(6-phenylhexyl)- CAS No. 178980-18-2

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(6-phenylhexyl)-

Cat. No.: B8744730
CAS No.: 178980-18-2
M. Wt: 477.5 g/mol
InChI Key: JCDUIRQXFBFLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(6-phenylhexyl)- is a useful research compound. Its molecular formula is C25H30Cl2N2OS and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(6-phenylhexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(6-phenylhexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-18-2

Molecular Formula

C25H30Cl2N2OS

Molecular Weight

477.5 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-(6-phenylhexyl)-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C25H30Cl2N2OS/c1-18(2)24-25(31-22-15-20(26)14-21(27)16-22)29(23(17-30)28-24)13-9-4-3-6-10-19-11-7-5-8-12-19/h5,7-8,11-12,14-16,18,30H,3-4,6,9-10,13,17H2,1-2H3

InChI Key

JCDUIRQXFBFLNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CCCCCCC2=CC=CC=C2)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dimethylformamide was added 99 mg of 1-chloro-6-phenylhexane and 152 mg of potassium iodide under ice-cooling, the mixture was allowed to warm up to room temperature and stirred for 20 minutes. Then, 200 mg of 5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole (101b)was added, followed by addition of 126 mg of potassium carbonate. Then, the mixture was warmed up to 50° C. and allowed to react for 6 hours. After completion of the reaction, the mixture was diluted with water, extracted with diethyl ether, the extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. To thus-obtained oil were added 10 ml of ethanol and 20 ml of 36% hydrochloric acid, and the mixture was stirred at 90° C. for 2 hours. After completion of the reaction, the solvent was distilled off under reduced pressure, an aqueous sodium hydrogen carbonate solution was added, and extracted with ethyl acetate. The extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1)to give 81 mg of Compound I-125 (yield 37%).
Name
5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
99 mg
Type
reactant
Reaction Step Five
Quantity
152 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
37%

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